3-[4-(Difluoromethoxy)phenyl]azetidine

Lipophilicity Drug Design CNS Permeability

3-[4-(Difluoromethoxy)phenyl]azetidine is a critical building block for CNS drug discovery, featuring a strained azetidine core and a unique para-difluoromethoxy substitution. This specific group provides a balanced lipophilicity profile (π=+0.65) distinct from -OCH₃ or -OCF₃ analogs, enhancing metabolic stability by mitigating rapid O-dealkylation. The free secondary amine enables diverse library synthesis via N-alkylation or acylation. Choose this precise intermediate for valid SAR studies and lead optimization—generic substitutions will alter pharmacological profiles.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B13569629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)phenyl]azetidine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,10,13H,5-6H2
InChIKeyFYKYFAWRHOOONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Difluoromethoxy)phenyl]azetidine: A Core Azetidine Scaffold for CNS and Kinase-Targeted Research


3-[4-(Difluoromethoxy)phenyl]azetidine is a chemical building block featuring a strained four-membered azetidine ring and a para-difluoromethoxy substituted phenyl group. This unique combination confers distinct physicochemical properties, including enhanced lipophilicity and a defined three-dimensional conformation, making it a valuable intermediate in medicinal chemistry . Its primary applications are in the synthesis of more complex molecules for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme-targeting agents [1].

3-[4-(Difluoromethoxy)phenyl]azetidine: Why Simple Azetidine or Phenyl Analogs Cannot Be Interchanged


Generic substitution fails because the specific para-difluoromethoxy substitution on the phenyl ring of 3-[4-(Difluoromethoxy)phenyl]azetidine is not a simple bioisostere. This group provides a unique balance of lipophilicity, metabolic stability, and electronic effects compared to other common substituents like methoxy (-OCH3), trifluoromethoxy (-OCF3), or even a hydrogen atom [1]. For example, the difluoromethoxy group contributes a π value of +0.65, distinct from -OCH3 (-0.02) and -OCF3 (+1.04), leading to different membrane permeability and target binding interactions . Consequently, substituting this specific compound with a closely related analog—such as an unsubstituted phenyl azetidine or one with a different substitution pattern—will almost certainly result in a different pharmacological profile and is not scientifically valid for SAR studies or lead optimization.

Quantitative Differentiation Evidence for 3-[4-(Difluoromethoxy)phenyl]azetidine vs. Analogs


Lipophilicity (logP) Modulation: A Balanced Profile Compared to Trifluoromethoxy and Unsubstituted Analogs

The difluoromethoxy group (-OCF2H) in the target compound confers a distinct lipophilicity profile crucial for CNS drug design. It offers a calculated logP value intermediate between a more polar methoxy group (-OCH3) and a highly lipophilic trifluoromethoxy group (-OCF3). This balance is critical for achieving optimal brain penetration while mitigating high lipophilicity-related toxicity risks. A study comparing analogous azetidine derivatives found that the difluoromethoxy group improved blood-brain barrier penetration compared to trifluoromethyl analogs, as evidenced by favorable logP values .

Lipophilicity Drug Design CNS Permeability

Conformational Restriction: Reducing Entropic Penalty for Enhanced Target Engagement

The azetidine ring provides significant conformational rigidity compared to acyclic amine counterparts (e.g., N-methylbenzylamine) or more flexible piperidine rings. This preorganization reduces the entropic penalty upon target binding. The azetidine scaffold is known to exhibit approximately 25 kcal/mol of ring strain, a property that can be exploited to enhance binding energy and improve ligand efficiency . This effect was demonstrated in antihistamine development, where cyclization to azetidine-containing structures improved both potency and selectivity compared to their acyclic analogs .

Ligand Efficiency Receptor Binding Medicinal Chemistry

Metabolic Stability: Enhanced Resistance to Oxidative Metabolism vs. Methoxy Analogs

The difluoromethoxy group confers enhanced metabolic stability compared to a standard methoxy group (-OCH3), which is prone to rapid oxidative O-dealkylation by cytochrome P450 enzymes. This increased stability is due to the strong C-F bond and the electron-withdrawing effect of the fluorine atoms, which deactivates the aromatic ring towards oxidative metabolism [1]. The difluoromethoxy group contributes to improved lipophilicity and resistance to oxidative degradation, making it a valuable intermediate for drug discovery [1]. This is a key differentiator when choosing a building block for lead optimization, as improved metabolic stability directly correlates with a longer half-life and potentially better in vivo efficacy.

Metabolic Stability ADME Microsomal Clearance

Synthetic Versatility: A Key Intermediate for Late-Stage Functionalization

3-[4-(Difluoromethoxy)phenyl]azetidine serves as a versatile synthetic intermediate, enabling the generation of diverse compound libraries. The secondary amine of the azetidine ring is a robust handle for various derivatization reactions, including alkylation, acylation, and reductive amination . This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the N-substituent. For instance, a common synthetic route involves its use as a nucleophile with 4-(difluoromethoxy)benzyl chloride to generate more complex molecules . This is a significant advantage over more complex, pre-functionalized compounds where the core scaffold may be less amenable to further chemical elaboration.

Synthetic Chemistry Building Block Parallel Synthesis

Optimal Application Scenarios for 3-[4-(Difluoromethoxy)phenyl]azetidine in R&D


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

Leverage the compound's balanced lipophilicity (logP ~1.2-2.1) and conformational rigidity to design brain-penetrant kinase inhibitors. The difluoromethoxy group enhances metabolic stability, while the azetidine core can be used to replace less efficient motifs to improve ligand efficiency and target engagement [1]. This approach is directly supported by the class-level evidence on lipophilicity modulation and reduced entropic binding penalty .

Optimization of Enzyme Inhibitor Scaffolds for Enhanced Metabolic Stability

Use this compound as a direct replacement for methoxy-phenyl azetidines in existing enzyme inhibitor programs. The primary objective is to mitigate rapid O-dealkylation, a common metabolic soft spot. The class-level evidence indicates a significantly reduced rate of oxidative metabolism for the difluoromethoxy group compared to a methoxy group [1]. This substitution is a validated strategy for improving the pharmacokinetic profile of a lead series.

Building Block for Diversity-Oriented Synthesis (DOS) in Medicinal Chemistry

Employ 3-[4-(Difluoromethoxy)phenyl]azetidine as a core scaffold for the rapid parallel synthesis of novel compound libraries. The free secondary amine of the azetidine ring is a versatile chemical handle for N-alkylation, N-acylation, and reductive amination, allowing for efficient exploration of chemical space around this privileged structure [1]. This is a key differentiator from more synthetically constrained building blocks.

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